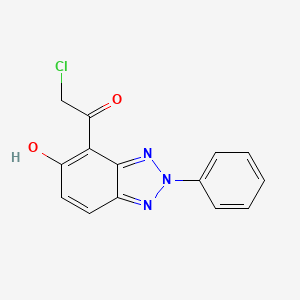![molecular formula C16H12BrNO3 B14186554 6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 847259-48-7](/img/structure/B14186554.png)
6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one is an organic heteropentacyclic compound It is characterized by its unique structure, which includes a bromophenyl group and a dioxoloquinoline core
準備方法
The synthesis of 6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biological probe or as a starting material for the synthesis of bioactive molecules.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and transcription. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 6-(4-Bromophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one include:
Actinodaphnine: An organic heteropentacyclic compound with a similar dioxoloquinoline core.
Oliveroline: An aporphine alkaloid with a related structure.
The uniqueness of this compound lies in its specific bromophenyl substitution, which may confer distinct chemical and biological properties.
特性
CAS番号 |
847259-48-7 |
|---|---|
分子式 |
C16H12BrNO3 |
分子量 |
346.17 g/mol |
IUPAC名 |
6-(4-bromophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H12BrNO3/c17-10-3-1-9(2-4-10)12-6-14(19)11-5-15-16(21-8-20-15)7-13(11)18-12/h1-5,7,12,18H,6,8H2 |
InChIキー |
NPNVHOITZYUIDZ-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC3=C(C=C2C1=O)OCO3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)

![5,5'-(1,4-Phenylene)bis[2-(6-bromohexyl)-2H-tetrazole]](/img/structure/B14186514.png)

![N~2~-[(4-Fluorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14186525.png)



![5-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-amine](/img/structure/B14186536.png)


![L-Valine, N-[(1R)-2,2,2-trifluoro-1-phenylethyl]-](/img/structure/B14186551.png)
